molecular formula C11H18O2 B12724588 Dihydrobovolide, (S)- CAS No. 484040-30-4

Dihydrobovolide, (S)-

Cat. No.: B12724588
CAS No.: 484040-30-4
M. Wt: 182.26 g/mol
InChI Key: LRKURLXWGJNWOJ-JTQLQIEISA-N
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Description

Dihydrobovolide, (S)- is an α,β-unsaturated-γ-lactone identified as a volatile compound in plant essential oils, notably in Erodium cicutarium (ec1 oil) at a concentration of 0.2% . It is generated through light-induced processes in senescing leaves of plants such as Gardenia jasminoides and Magnolia glandiflora . This compound is part of a broader class of γ-lactones, which are characterized by a five-membered lactone ring and are often associated with plant defense mechanisms or aroma profiles. Its α,β-unsaturated structure confers unique reactivity, influencing its biological and chemical behavior compared to saturated analogs.

Properties

CAS No.

484040-30-4

Molecular Formula

C11H18O2

Molecular Weight

182.26 g/mol

IUPAC Name

(2S)-3,4-dimethyl-2-pentyl-2H-furan-5-one

InChI

InChI=1S/C11H18O2/c1-4-5-6-7-10-8(2)9(3)11(12)13-10/h10H,4-7H2,1-3H3/t10-/m0/s1

InChI Key

LRKURLXWGJNWOJ-JTQLQIEISA-N

Isomeric SMILES

CCCCC[C@H]1C(=C(C(=O)O1)C)C

Canonical SMILES

CCCCCC1C(=C(C(=O)O1)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dihydrobovolide, (S)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3,4-dimethyl-5-pentylidene-2(5H)-furanone with suitable reagents to form the desired stereoisomer . The reaction conditions often require precise temperature control and the use of catalysts to ensure the correct stereochemistry is achieved.

Industrial Production Methods

Industrial production of dihydrobovolide, (S)- may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired compound .

Chemical Reactions Analysis

General Principles of Chemical Reactions

  • Stoichiometry : Deals with the quantitative relationships between reactants and products in chemical reactions .

  • Thermodynamics : Concerns the energy changes during reactions, including whether a reaction is endothermic or exothermic .

  • Kinetics : Studies the rates of chemical reactions and factors influencing them, such as concentration and temperature .

Analyzing Chemical Reactions

To analyze chemical reactions of a specific compound like "Dihydrobovolide, (S)-", one would typically:

  • Identify Reactants and Products : Determine the chemical structures and properties of the reactants and products involved.

  • Determine Reaction Conditions : Consider factors such as temperature, pressure, and catalysts that might influence the reaction.

  • Examine Reaction Mechanisms : Understand the step-by-step process of how reactants convert into products, including any intermediates formed.

Data Tables for Chemical Reactions

Data tables are crucial for organizing and analyzing chemical reaction data. A typical table might include:

Component Molecular Formula Molecular Weight Concentration Role in Reaction
Dihydrobovolide, (S)-Not specifiedNot specifiedNot specifiedReactant/Product

Scientific Research Applications

Dihydrobovolide, (S)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of dihydrobovolide, (S)- involves its interaction with specific molecular targets and pathways. It may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural and Functional Similarities

Dihydrobovolide, (S)- is compared below with two related compounds:

C21 Isoprenoid γ-Lactone (5-methyl-5-(4,8,12-trimethyltridecyl)dihydro-2(3H)-furanone)

Hexahydrofarnesyl Acetone

Table 1: Comparative Analysis of Dihydrobovolide and Similar Compounds
Property Dihydrobovolide, (S)- C21 Isoprenoid γ-Lactone Hexahydrofarnesyl Acetone
Structure α,β-unsaturated γ-lactone Saturated γ-lactone Ketone (farnesyl derivative)
Molecular Formula Not explicitly provided<sup>†</sup> C21H36O2 C18H36O
Source Light-exposed dry leaves Autoxidation of α-tocopherol Photodegradation of chlorophyll
Concentration in ec1 0.2% 2.3% Significant amounts (exact % unspecified)
Biological Role Plant volatile, potential defense role Likely antioxidant derivative Ubiquitous plant volatile
Key Reactivity High (due to α,β-unsaturation) Moderate (saturated structure) Low (stable ketone)

Functional Divergence

  • Reactivity : The α,β-unsaturation in dihydrobovolide enhances its electrophilicity, making it more reactive in biological systems compared to the saturated C21 γ-lactone .
  • Ecological Role : While hexahydrofarnesyl acetone is a common plant volatile with roles in pest deterrence, dihydrobovolide’s specific ecological function remains less characterized but may involve light-stress responses .

Research Findings and Implications

Photochemical Origins : Dihydrobovolide’s formation under light exposure contrasts with the autoxidative pathways of the C21 lactone, highlighting divergent biochemical routes for γ-lactone synthesis in plants .

Concentration Variability : The lower abundance of dihydrobovolide (0.2%) compared to the C21 lactone (2.3%) in ec1 oil suggests differences in precursor availability or oxidative stability .

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